L-Galactose 1-phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
210100-25-7 |
|---|---|
Molecular Formula |
C6H13O9P |
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3+,4+,5-,6?/m0/s1 |
InChI Key |
HXXFSFRBOHSIMQ-DHVFOXMCSA-N |
Isomeric SMILES |
C([C@H]1[C@H]([C@H]([C@@H](C(O1)OP(=O)(O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O |
Origin of Product |
United States |
Biosynthesis and Metabolism of L Galactose 1 Phosphate
The Smirnoff-Wheeler Pathway (L-Galactose Pathway) for Ascorbic Acid (Vitamin C) Biosynthesis
The Smirnoff-Wheeler pathway is the principal route for vitamin C synthesis in plants. tandfonline.comnih.gov This pathway converts glucose into ascorbic acid through a series of enzymatic steps. L-Galactose 1-phosphate is a crucial intermediate in this sequence. nih.gov
The formation of this compound is catalyzed by the enzyme GDP-L-galactose phosphorylase (GGP), also known as VTC2 or VTC5 in Arabidopsis thaliana. oup.comnih.gov This enzyme facilitates the conversion of GDP-L-galactose to this compound and GDP. oup.comnih.gov This step is recognized as the first committed and a major regulatory point in the ascorbate (B8700270) biosynthesis pathway. oup.comnih.govfrontiersin.org The expression and activity of GGP are subject to various regulatory mechanisms, including light and developmental cues, and it is considered a rate-limiting enzyme in the pathway. oup.comfrontiersin.org
Following its synthesis, this compound is dephosphorylated by the enzyme L-galactose-1-phosphate phosphatase (GPP) to yield L-galactose and inorganic phosphate (B84403). pnas.orgnih.gov This enzyme has been identified and characterized in several plant species, including kiwifruit and Arabidopsis thaliana. pnas.orgnih.gov It exhibits high specificity for this compound. pnas.orgnih.gov The activity of L-galactose-1-phosphate phosphatase is dependent on the presence of magnesium ions and has an optimal pH of around 7.0. pnas.orgnih.gov
Enzymatic Steps Directly Involving this compound
GDP-L-Galactose Phosphorylase (GGP/VTC2/VTC5) Catalysis and Substrate Specificity
Role in Algal Polysaccharide Synthesis
While the primary role of this compound is in ascorbate biosynthesis in higher plants, related L-galactose-containing polysaccharides are found in the cell walls of certain algae. The specific metabolic pathways and the direct involvement of this compound in the synthesis of these algal polysaccharides are areas of ongoing research.
Research Models and Methodologies for Studying L Galactose 1 Phosphate
Model Organisms in L-Galactose 1-Phosphate Research
Arabidopsis thaliana is a key model organism for studying the Smirnoff-Wheeler pathway and the role of this compound. oup.comnih.gov Genetic and molecular studies in Arabidopsis have been instrumental in identifying and characterizing the genes and enzymes involved, such as VTC2 and VTC5 which encode for GDP-L-galactose phosphorylase. oup.comnih.gov Mutant analysis in Arabidopsis has helped to elucidate the regulatory importance of the steps involving this compound. oup.com Other plants, such as kiwifruit, acerola, and pepper, which have high levels of vitamin C, are also studied to understand the regulation of this pathway. pnas.orgtandfonline.commdpi.com
Certain species of algae are utilized as models to investigate the synthesis of sulfated L-galactan polysaccharides, which are components of their cell walls. Research in this area aims to understand the enzymatic machinery and metabolic precursors, including the potential role of this compound or related activated L-galactose donors, in the assembly of these complex carbohydrates.
Central Conversion of D-Galactose 1-Phosphate by Galactose-1-Phosphate Uridyltransferase (GALT)
Advanced Analytical Methodologies for this compound Quantification
The detection and quantification of this compound and other sugar phosphates in biological samples present analytical challenges due to their structural similarity and typically low concentrations. nih.govacs.org
LC-MS/MS is a powerful and widely used technique for the quantification of sugar phosphates, including this compound. nih.govacs.orgcapes.gov.br This method offers high sensitivity and specificity, allowing for the detection of low-abundance metabolites in complex biological matrices. hilarispublisher.com Different LC approaches, such as ion-pair reversed-phase chromatography, can be employed to achieve separation of isomeric sugar phosphates before detection by the mass spectrometer. oup.comresearchgate.net Chemical derivatization can also be used to enhance separation and detection sensitivity. nih.govacs.org
HPAEC-PAD is another robust method for the analysis of carbohydrates, including sugar phosphates. oup.comrsc.orgthermofisher.com This technique separates carbohydrates based on their charge at high pH on an anion-exchange column. thermofisher.com The separated analytes are then detected with high sensitivity using a pulsed amperometric detector, which measures the current generated by their oxidation at a gold electrode. thermofisher.com HPAEC-PAD has been successfully applied to the simultaneous measurement of galactose and galactose 1-phosphate in biological samples. oup.comresearchgate.net
Enzyme assays are crucial for characterizing the enzymes that metabolize this compound. Spectrophotometric and fluorometric methods are often employed to measure the activity of enzymes like L-galactose-1-phosphate phosphatase and GDP-L-galactose phosphorylase. pnas.org These assays typically involve coupling the enzymatic reaction to a subsequent reaction that produces a colored or fluorescent product, which can be quantified. For example, the activity of L-galactose-1-phosphate phosphatase can be determined by measuring the release of inorganic phosphate (B84403). pnas.org
Table of Compounds
Table 2: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| L-Galactose 1-phosphate | |
| Ascorbic acid | AsA |
| Guanosine diphosphate (B83284) L-galactose | GDP-L-galactose |
| Guanosine diphosphate | GDP |
| L-galactose | |
| Inorganic phosphate (B84403) | Pi |
| Guanosine diphosphate D-mannose | GDP-D-mannose |
| D-Glucose | |
| D-Mannose | |
| D-Galactose | |
| L-Gulose | |
| myo-Inositol 1-phosphate | |
| Fructose 2,6-bisphosphate | |
| Ribulose 1,5-bisphosphate | |
| Dihydroxyacetone phosphate | |
| Uridine diphosphate galactose | UDP-galactose |
Q & A
Q. What is the role of L-galactose 1-phosphate in plant ascorbate biosynthesis?
this compound is a critical intermediate in the Smirnoff-Wheeler pathway, the primary route for ascorbate (vitamin C) biosynthesis in plants. It is synthesized from GDP-L-galactose via the enzyme GDP-L-galactose phosphorylase (encoded by the VTC2 gene in Arabidopsis), which transfers a phosphate group to GDP-L-galactose. This step precedes its conversion to L-galactose and eventually to ascorbate . Methodologically, researchers can validate this pathway using isotopic labeling coupled with HPLC to trace metabolite fluxes or employ vtc2 mutants to observe ascorbate deficiency phenotypes .
Q. How can this compound be quantified in plant tissues?
Quantification typically involves enzymatic assays or chromatographic methods. Phosphate-specific colorimetric assays (e.g., malachite green) can measure free phosphate released during enzymatic hydrolysis of this compound. Alternatively, HPLC with UV/vis or mass spectrometry detection provides higher specificity, especially when coupled with derivatization agents for sugar phosphates . Ensure tissue samples are snap-frozen in liquid nitrogen to prevent enzymatic degradation during extraction.
Q. What enzymes regulate the synthesis and breakdown of this compound?
The synthesis is catalyzed by GDP-L-galactose phosphorylase (VTC2), while its dephosphorylation to L-galactose is mediated by this compound phosphatase (e.g., VTC4 in Arabidopsis). VTC4 also exhibits dual specificity for myo-inositol 1-phosphate, linking ascorbate and inositol metabolism. Researchers can assay these enzymes using recombinant proteins expressed in E. coli and substrate-specific activity measurements (e.g., monitoring phosphate release) .
Advanced Research Questions
Q. How do genetic complementation experiments clarify the role of this compound phosphatases?
Complementation studies in vtc4 mutants (which lack functional this compound phosphatase) can restore ascorbate and myo-inositol levels by expressing heterologous phosphatases (e.g., CaIMP from chickpea). These experiments require ectopic expression under a constitutive promoter (e.g., 35S CaMV), followed by HPLC-based quantification of metabolites and phenotypic analysis (e.g., root growth under stress). Successful complementation confirms enzyme specificity and pathway involvement .
Q. How can conflicting data on enzyme substrate specificity be resolved?
Some phosphatases, like VTC4, act on both this compound and myo-inositol 1-phosphate, leading to ambiguous interpretations. To resolve this, use substrate competition assays (e.g., varying substrate ratios) or knockout mutants lacking parallel pathways. For example, in vtc4 mutants, supplementing with myo-inositol can isolate the ascorbate-specific effects of this compound . Structural studies (e.g., X-ray crystallography) further clarify active-site interactions .
Q. What experimental controls are critical when studying this compound in stress responses?
Include both abiotic stress treatments (e.g., cold, salinity) and phytohormone applications (e.g., ABA, jasmonate) to assess pathway modulation. Use wild-type and mutant controls (e.g., vtc2, vtc4) to distinguish stress-specific ascorbate fluctuations from baseline levels. Normalize metabolite data to tissue fresh weight and validate via enzymatic redundancy checks (e.g., alternative ascorbate biosynthesis pathways) .
Q. How can substrate promiscuity in this compound-related enzymes affect metabolic flux analysis?
Enzyme promiscuity (e.g., VTC4 acting on multiple substrates) may skew flux measurements in isotopic labeling studies. Address this by using kinetic modeling to account for competing reactions or employ selective inhibitors (e.g., lithium for IMPases). Genome-scale metabolic models (GEMs) integrating enzyme kinetics and substrate affinities can also predict pathway dominance under specific conditions .
Methodological Best Practices
- Data Validation : Replicate experiments across independent biological samples (≥3) and use orthogonal methods (e.g., enzymatic assays + HPLC) for metabolite quantification .
- Genetic Tools : Prioritize CRISPR/Cas9-generated mutants over T-DNA lines to avoid linked mutations. Confirm gene edits via sequencing and phenocopy assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
